molecular formula C7H10N+ B1230324 Benzylaminium

Benzylaminium

Cat. No. B1230324
M. Wt: 108.16 g/mol
InChI Key: WGQKYBSKWIADBV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Benzylaminium is the conjugate acid of benzylamine;  major product at pH 7.3. It is a conjugate acid of a benzylamine.

Scientific Research Applications

  • Photovoltaic Cell Efficiency Enhancement Benzylamine has been introduced as a surface passivation molecule that improves the moisture resistance and electronic properties of perovskites, thereby enhancing photovoltaic cell efficiency. In a study, solar cells based on benzylamine-modified formamidinium lead iodide perovskite films exhibited a remarkable efficiency of 19.2% and an open-circuit voltage of 1.12 V, showing no degradation after more than 2800 hours of air exposure (Wang et al., 2016).

  • Crystal Structure in Chemistry Benzylamine reacts with certain acids to form unique crystal structures. For example, the crystal structure of bis­(benzyl­aminium) 5-sulfonatosalicylate formed from benzylamine and 5-sulfosalicylic acid exhibits a layered two-dimensional network structure, which is uncommon among proton-transfer compounds (Smith et al., 2006).

  • Synthesis of Benzylamines Benzylamines are prominent in various pharmaceutically active compounds. Novel, sustainable catalytic methodologies have been developed for the synthesis of benzylamines using homogeneous iron complexes. This method allows for the creation of a variety of secondary and tertiary benzylamines, useful in pharmaceutical and chemical industries (Yan et al., 2016).

  • Micropropagation in Botany Benzyladenine (BA) has been explored as an alternative to commonly used cytokinins in plant micropropagation, particularly in instances where traditional cytokinins lead to genetic alterations or abnormal growth. For instance, BA has shown positive effects in the micropropagation of Aloe polyphylla, an endangered medicinal and ornamental aloe (Bairu et al., 2007).

  • Biological and Pharmacological Studies Benzylamine exhibits insulin-like effects on glucose disposal, glucose transport, and fat cell lipolysis in various animal models. These properties have potential implications in treating metabolic syndromes (Iglesias-Osma et al., 2004).

  • Optical and NLO Properties in Chemistry A novel Schiff base compound synthesized from benzylamine exhibits interesting optical and non-linear optical (NLO) properties, potentially useful in lasers and frequency-converting applications. This showcases benzylamine's role in developing new materials with unique electronic and optical characteristics (Ashfaq et al., 2021).

properties

IUPAC Name

benzylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQKYBSKWIADBV-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylaminium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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